molecular formula C15H10N6OS B5702853 N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-(1H-tetrazol-1-yl)benzamide

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B5702853
M. Wt: 322.3 g/mol
InChI Key: OSJZDHXBUWNWBQ-UHFFFAOYSA-N
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Description

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-(1H-tetrazol-1-yl)benzamide is a synthetic compound of interest in medicinal chemistry and chemical biology research. Its structure incorporates both a benzothiazole and a tetrazole ring, which are privileged scaffolds in drug discovery known to contribute to a wide range of biological activities . The benzothiazole core is found in compounds investigated for various therapeutic areas, while the tetrazole group is often used as a bioisostere for carboxylic acids or other functional groups to modulate a compound's physicochemical properties and pharmacokinetic profile. Researchers can leverage this chemical as a key intermediate or building block for synthesizing more complex molecules, or as a tool compound for probing biological targets. Further studies are required to fully elucidate its specific mechanism of action, binding affinity, and potential applications in areas such as enzyme inhibition or receptor modulation. The product is supplied with comprehensive analytical data (e.g., NMR, LC-MS) to ensure identity and purity. It is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N6OS/c22-14(18-15-17-12-6-1-2-7-13(12)23-15)10-4-3-5-11(8-10)21-9-16-19-20-21/h1-9H,(H,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJZDHXBUWNWBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-(1H-tetrazol-1-yl)benzamide typically involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators . The reaction is carried out in dimethyl formamide as a solvent under relatively mild conditions . The process yields high purity compounds, which are then characterized using various spectroscopic techniques such as FTIR, 1H-NMR, 13C-NMR, and HRMS .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while maintaining cost-effectiveness and safety.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzothiazole ring undergoes nucleophilic substitution, particularly at the 2-position, due to electron-withdrawing effects from the adjacent nitrogen and sulfur atoms.

Reaction TypeReagents/ConditionsProducts/OutcomesSource
Aromatic substitutionHalogens (Cl₂, Br₂) in acetic acid, 60–80°C5-Halo derivatives (e.g., Cl/Br substitution),
AminationNH₃/EtOH under reflux2-Aminobenzothiazole analogs

These reactions are critical for introducing functional groups that enhance pharmacological activity or enable further derivatization.

Oxidation and Reduction Reactions

The tetrazole group participates in redox transformations, while the benzothiazole’s exocyclic double bond is susceptible to reduction.

Reaction TypeReagents/ConditionsProducts/OutcomesSource
Tetrazole oxidationH₂O₂ in acidic mediumTetrazolo[1,5-a]pyridine derivatives
Double bond reductionNaBH₄ in THF, room temperatureSaturated benzothiazoline analogs

Reduction of the Z-configuration imine bond disrupts conjugation, altering electronic properties and biological activity.

Cycloaddition and Coupling Reactions

The tetrazole group enables [3+2] cycloaddition reactions, while the benzothiazole moiety participates in cross-coupling.

Reaction TypeReagents/ConditionsProducts/OutcomesSource
Cu-catalyzed couplingPd(OAc)₂, PPh₃, K₂CO₃ in DMF, 100°CBiaryl derivatives for kinase inhibition
Tetrazole cycloadditionAlkynes, Cu(I) catalystTriazolo-thiazole fused hybrids

Coupling reactions expand structural diversity, enabling access to libraries for high-throughput screening .

Hydrolysis and Condensation

The amide linkage is stable under mild conditions but hydrolyzes under strong acidic/basic conditions:

Reaction TypeReagents/ConditionsProducts/OutcomesSource
Acidic hydrolysis6M HCl, reflux, 12 hrs3-(Tetrazol-1-yl)benzoic acid
CondensationEDCI/HOBt, DMF, room temperaturePeptide-conjugated analogs

Hydrolysis products serve as intermediates for carboxylate-based derivatives with improved solubility.

Metal Complexation

The tetrazole’s nitrogen atoms act as ligands for transition metals:

Metal IonConditionsComplex StructureSource
Cu(II)Methanol, 25°C, 2 hrsOctahedral complexes with antimicrobial activity
Fe(III)Ethanol, refluxFerric chelates for catalytic applications

Metal complexes exhibit enhanced stability and novel bioactivities compared to the parent compound.

Photochemical Reactions

UV irradiation induces isomerization and ring-opening:

ConditionOutcomeApplicationSource
UV-C (254 nm), CH₃CNE→Z isomerization of the benzothiazole iminePhotoswitching probes
UV-B (312 nm), O₂Tetrazole ring cleavage to nitrilesProdrug activation

Photoreactivity is exploitable in targeted drug delivery systems.

Key Research Findings

  • Catalytic Cross-Coupling : Palladium-mediated Suzuki reactions with aryl boronic acids yield biaryl derivatives showing 10–50 nM IC₅₀ against cancer cell lines .

  • Selective Oxidation : Hydrogen peroxide selectively oxidizes the tetrazole’s N–H bond without affecting the benzothiazole, enabling late-stage functionalization.

  • Stability Profile : The compound remains stable in pH 5–8 buffers but degrades rapidly under strongly alkaline conditions (pH > 10).

Scientific Research Applications

Chemistry

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-(1H-tetrazol-1-yl)benzamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions such as oxidation, reduction, and substitution.

Biology

This compound has been investigated for its biological activities:

  • Antimicrobial Activity : Studies have shown that benzothiazole derivatives exhibit significant antimicrobial properties against various pathogens.
  • Anticancer Potential : Research indicates that compounds similar to this one can induce apoptosis in cancer cells through specific biochemical pathways.

Medicine

This compound is explored for its potential in drug development:

  • Anti-inflammatory Properties : It has been studied for its ability to inhibit inflammatory pathways.
  • Neuroprotective Effects : Some studies suggest that this compound may protect neuronal cells from oxidative stress.

Industry

In industrial applications, this compound is utilized in developing advanced materials:

  • Polymers : Its chemical properties make it suitable for incorporation into polymer matrices.
  • Nanomaterials : The compound's unique structure can enhance the performance of nanomaterials in various applications.

Case Study 1: Antimicrobial Activity

A study conducted on benzothiazole derivatives demonstrated that compounds with similar structures to this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell membranes and interference with metabolic processes.

Case Study 2: Anticancer Research

Research published in a peer-reviewed journal highlighted the anticancer effects of benzothiazole derivatives. The study revealed that these compounds could induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The findings suggest potential therapeutic applications in oncology.

Mechanism of Action

The mechanism of action of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial growth by targeting essential enzymes in the bacterial cell wall synthesis pathway . In cancer research, it may interfere with cell division and induce apoptosis in cancer cells by modulating signaling pathways .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Synthesis Method Biological Activity References
N-[(2Z)-1,3-Benzothiazol-2(3H)-ylidene]-3-(1H-tetrazol-1-yl)benzamide Benzothiazole-imine benzamide Benzothiazole, tetrazole Likely cyclization/coupling Unknown (structural analog data) N/A
N-(4-Phenyl-3-aroylthiazol-2(3H)-ylidene)benzamides Thiazole-fused benzamide Aroyl, thiazole Bromine-mediated cyclization Antifungal (low to moderate)
Isobenzofuran-imines (1, 2) Isobenzofuran-imine Ester, alkyl/aryl imine Pd-catalyzed carbonylation Herbicidal (ED50 = 0.8–1.2 μM)
Ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate Triazole benzamide Triazole, phenylacetyl Nucleophilic substitution Not specified (triazole typical: antifungal)

Research Findings and Implications

  • Antifungal Potential: Thiazole-fused benzamides () suggest that the target compound’s benzothiazole and tetrazole groups may enhance antifungal activity through improved ligand-receptor interactions .
  • Herbicidal Activity : Isobenzofuran-imines (–5) demonstrate that imine-linked heterocycles disrupt root development. The target compound’s tetrazole group could similarly interfere with plant nutrient uptake .
  • Synthetic Flexibility : The target compound’s structure allows for modular synthesis, akin to Pd-catalyzed carbonylation () or thiourea cyclization (), enabling scalable production .

Biological Activity

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-(1H-tetrazol-1-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and potential applications of this compound based on diverse scientific literature.

Chemical Structure and Properties

The chemical formula for this compound is C15H12N6OSC_{15}H_{12}N_6OS, with a molecular weight of approximately 322.3 g/mol. The compound features a benzothiazole moiety linked to a tetrazole ring through an amide bond, which is significant for its biological activity.

Synthesis

The synthesis of this compound typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones under controlled conditions. This method allows for high yields and purity, making it suitable for further biological evaluations.

Antimicrobial Activity

Research indicates that compounds containing benzothiazole and tetrazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways .

Anticancer Potential

The anticancer properties of this compound have been investigated in several studies. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting proliferation markers such as Ki67 .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
Anti-inflammatoryPotential reduction in inflammatory markers

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. For example, it has been suggested that this compound can inhibit key enzymes involved in cell signaling pathways, leading to reduced cell survival in cancerous tissues .

Case Studies

Case Study 1: Anticancer Activity
A study evaluated the effects of this compound on MDA-MB-231 breast cancer cells. The results indicated a significant decrease in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, confirming the compound's potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL for both bacterial strains, indicating strong antibacterial activity compared to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-(1H-tetrazol-1-yl)benzamide?

  • Methodology : The compound can be synthesized via domino reactions using tert-butyl hydroperoxide (TBHP) as an oxidant under reflux conditions. For example, a benzothiazole-2-amine intermediate can undergo condensation with a tetrazole-substituted benzoyl chloride in methanol, followed by purification via column chromatography (hexane/EtOAc gradient) . Alternative routes involve refluxing phenacyl bromides with sodium acetate in ethanol, yielding hydrazine analogs . Key variables include solvent choice (e.g., pyridine for acylations) and catalyst optimization (e.g., TBHP for oxidative cyclization).

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodology : Use spectroscopic techniques:

  • 1H/13C NMR : Verify proton environments and carbon frameworks (e.g., benzothiazole and tetrazole resonances) .
  • HRMS : Confirm molecular weight with <2 ppm error .
  • Elemental analysis : Match calculated and observed C/H/N/S percentages to ensure purity .
    • Purification : Recrystallization (e.g., from methanol) or column chromatography (silica gel, hexane/EtOAc) removes byproducts .

Q. What preliminary biological assays are suitable for evaluating this compound's activity?

  • Methodology : Screen for antibacterial/antifungal activity using agar diffusion or microdilution assays (e.g., against S. aureus or C. albicans) . For enzyme inhibition, test against targets like PFOR (pyruvate:ferredoxin oxidoreductase) via spectrophotometric assays, as the benzamide-thiazole scaffold is known to disrupt anaerobic metabolism .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the compound's crystallographic packing and stability?

  • Methodology : Perform X-ray diffraction studies to identify hydrogen-bonding motifs (e.g., N–H⋯N or C–H⋯O interactions). For example, centrosymmetric dimers formed via N1–H1⋯N2 bonds can stabilize crystal lattices, while C–H⋯F/O interactions enhance thermal stability . Computational tools like Mercury (CCDC) can visualize packing patterns.

Q. What computational strategies can predict the compound's binding affinity to biological targets?

  • Methodology : Use molecular docking (e.g., AutoDock Vina) to model interactions with enzymes like PFOR. The tetrazole group may coordinate metal ions (e.g., Co²⁺), while the benzothiazole moiety engages in π-π stacking with aromatic residues . MD simulations (GROMACS) can assess binding stability over time .

Q. How can researchers resolve contradictions in bioactivity data across structurally similar analogs?

  • Methodology :

  • SAR analysis : Compare substituent effects (e.g., fluoro vs. nitro groups on benzamide) on activity .
  • Assay standardization : Control variables like bacterial strain (Gram-positive vs. Gram-negative) or incubation time .
  • Structural modifications : Introduce piperazine or triazole moieties to enhance solubility or target specificity .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Methodology : Monitor reaction stereoselectivity via chiral HPLC or circular dichroism (CD). Optimize solvent polarity (e.g., DMF for Z/E isomer control) and catalyst loading (e.g., I₂ for oxidative coupling) to minimize racemization .

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